molecular formula C4H6F3N B3031871 1,1,1-Trifluoro-3-azapent-3-ene CAS No. 80395-37-5

1,1,1-Trifluoro-3-azapent-3-ene

Cat. No. B3031871
CAS RN: 80395-37-5
M. Wt: 125.09 g/mol
InChI Key: LEKJNDHIFWVREI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylated enamines, which are closely related to 1,1,1-Trifluoro-3-azapent-3-ene, has been explored in several studies. For instance, trifluoromethylated enamines have been synthesized from 3-trifluoroacetyl-pyrrolidinone and ammonia or methylamine, serving as precursors for the synthesis of new azacyanines and heterocycles . Additionally, the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which share structural features with the compound of interest, has been achieved through Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts .

Molecular Structure Analysis

The molecular structure of perfluoro-(1,5-dimethyl-6,7-diazabicyclo[3.2.0]hept-6-ene), a derivative that shares structural similarities with this compound, has been studied using gas-phase electron diffraction. The data suggest a boat conformation with various bond angles and distances that highlight the influence of fluorination on the molecule's geometry .

Chemical Reactions Analysis

Trifluoromethylated enamines have been shown to react with iminium chlorides and analogues to synthesize new 2-aza-1,3-dienes and pyridin-4-ones . These reactions demonstrate the reactivity of fluorinated enamines and their utility in creating complex heterocyclic structures. Furthermore, reactions of perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene with nitrogen nucleophiles have been used to synthesize partially fluorinated heterocycles, indicating the versatility of fluorinated enamines in heterocyclic compound synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,1-trifluoro-2,4-pentanedione, a compound related to this compound, have been investigated using Density Functional Theory (DFT) calculations. The study provides insights into the vibrational frequencies, Raman and IR intensities, and hydrogen bond strengths, which are influenced by the substitution of CH3 groups with CF3 groups . These properties are crucial for understanding the behavior of fluorinated compounds in various chemical environments.

Scientific Research Applications

Synthesis Applications

1,1,1-Trifluoro-3-azapent-3-ene and related compounds have been extensively studied for their applications in organic synthesis. For example, Zhang et al. (2007) demonstrated the use of similar trifluoropropenyl-substituted furans synthesized via palladium-catalyzed cyclization-isomerization, showing the potential of these compounds in complex organic synthesis (Zhang, Zhao, & Lu, 2007). Similarly, Prakash et al. (2011) described a one-pot synthesis method for 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes, highlighting the versatility of trifluoromethylated compounds in synthesis (Prakash, Paknia, Mathew, Mlostoń, Joschek, & Olah, 2011).

Chemical Properties and Reactions

The chemical properties and reactions of this compound and related compounds have been a subject of research. For example, Banks et al. (1970) studied the photolysis of 2H-hexafluoropropyl azide, which yields nitrogen and 3H-hexafluoro-2-azabut-1-ene (Banks, Berry, McGlinchey, & Moore, 1970). Additionally, Gregory et al. (1971) investigated the photochemical reactions of trifluoroiodomethane with 1,1,1-trifluorobut-2-ene, emphasizing the unique reactivity of these compounds (Gregory, Haszeldine, & Tipping, 1971).

Materials and Molecular Engineering

Trifluoromethylated compounds, including this compound, are also researched for their potential in materials and molecular engineering. For instance, Martín‐Ramos et al. (2013) explored the structure and NIR-luminescence of ytterbium(III) beta-diketonate complexes, assessing the impact of chain length and fluorination (Martín‐Ramos, Pereira da Silva, Lavín, Martín, Lahoz, Chamorro-Posada, Silva, & Martín‐Gil, 2013).

Analytical Chemistry

In analytical chemistry, the study of molecular structure and intramolecular hydrogen bonding is significant. Vakili et al. (2012) investigated the conformations and molecular structure of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, a compound related to this compound, using density functional theory calculations and experimental spectroscopies (Vakili, Nekoei, Tayyari, Kanaani, & Sanati, 2012).

Safety and Hazards

1,1,1-Trifluoro-3-azapent-3-ene may be harmful by inhalation, in contact with skin, and if swallowed. It is also a flammable substance. In case of contact, it is advised to wash the affected area with water. If inhaled, one should move to fresh air and seek medical attention if necessary .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N/c1-2-8-3-4(5,6)7/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKJNDHIFWVREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509420
Record name (1E)-N-(2,2,2-Trifluoroethyl)ethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80395-37-5
Record name N-Ethylidene-2,2,2-trifluoroethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80395-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1E)-N-(2,2,2-Trifluoroethyl)ethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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